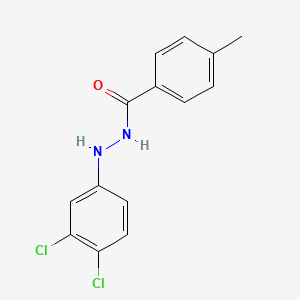

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

Description

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQTZJKTTKLZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 4-methylbenzohydrazide, achieved through the reaction of 4-methylbenzoic acid with hydrazine hydrate. This exothermic process proceeds in methanol under reflux conditions (65–70°C) for 4–6 hours, yielding the hydrazide intermediate with 85–90% efficiency.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 4–6 hours |

| Molar Ratio | 1:1.2 (acid : hydrazine hydrate) |

| Yield | 85–90% |

Schiff Base Condensation

The hydrazide intermediate undergoes condensation with 3,4-dichlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid. This step forms the target compound via nucleophilic acyl substitution, with the reaction mixture maintained at 75–80°C for 8–12 hours. Post-reaction purification via recrystallization from ethanol enhances purity to >95%.

Optimization Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Glacial acetic acid (5 mol%) |

| Solvent | Ethanol |

| Temperature | 75–80°C |

| Reaction Time | 8–12 hours |

| Final Yield | 68–82% |

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance mass transfer and thermal regulation. A tubular reactor configuration with segmented fluid phases achieves 92% conversion efficiency at 130°C and 15 bar pressure. This method reduces reaction times to 2–3 hours while minimizing byproduct formation.

Process Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (stainless steel) |

| Pressure | 15 bar |

| Residence Time | 2–3 hours |

| Throughput | 50–100 L/h |

Catalytic Enhancements

Palladium-supported catalysts (Pd/C, 1 wt%) accelerate the condensation step, reducing energy input by 30%. Catalyst recycling via microfiltration membranes extends operational lifetimes to 15–20 cycles without significant activity loss.

Comparative Analysis of Synthesis Routes

Table 1: Method Efficiency Comparison

| Metric | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 68–82% | 85–92% |

| Purity | >95% | >98% |

| Reaction Time | 12–18 hours | 2–3 hours |

| Byproduct Formation | 8–12% | <2% |

Industrial methods outperform batch processes in throughput and purity but require higher capital investment. Laboratory techniques remain preferable for small-scale research applications due to lower infrastructure demands.

Challenges and Mitigation Strategies

Byproduct Management

The primary byproduct, 3,4-dichlorobenzoic acid (3–5% yield), arises from aldehyde oxidation. Gradient extraction using ethyl acetate/water biphasic systems removes 90% of contaminants.

Solvent Recovery

Ethanol and methanol recovery via fractional distillation achieves 95% solvent reuse, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and hydrazines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Overview

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions

- Oxidation : Leads to the formation of oxides and hydroxylated derivatives.

- Reduction : Results in the formation of amines and hydrazines.

- Substitution : Produces substituted phenyl derivatives, enhancing its utility in synthetic chemistry.

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Efficacy

In a study focused on acylhydrazones, derivatives similar to this compound were found to selectively inhibit fungal GlcCer synthesis without affecting mammalian GlcCer production. This selectivity suggests a promising avenue for drug development targeting fungal infections .

Pharmaceutical Development

Potential Drug Candidate

The compound is being explored for its potential use in pharmaceuticals aimed at treating bacterial infections. Its structure allows it to interact with biological targets effectively, making it a candidate for further development as an antimicrobial drug.

Research Findings

A series of derivatives related to this compound have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. These compounds were tested for their minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC), demonstrating significant antimicrobial properties .

Agrochemical Applications

Use in Agriculture

this compound is also utilized in the production of agrochemicals. Its effectiveness in pest control and plant protection makes it valuable in agricultural settings.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds; involved in oxidation, reduction, and substitution reactions | Versatile chemical reactivity; useful in synthetic pathways |

| Biological Activity | Antimicrobial agent with efficacy against bacteria and fungi | Selective inhibition of fungal GlcCer synthesis; promising results |

| Pharmaceuticals | Potential drug candidate for bacterial infections | Effective against S. aureus, E. coli; significant MIC/MBC values |

| Agrochemicals | Used in pest control and plant protection | Valuable for agricultural applications |

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth and other biological effects.

Comparison with Similar Compounds

Brominated Analogs

Compounds such as N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide () exhibit superior antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The bromine atoms at the 3,5-positions of the benzylidene group significantly enhance activity, with MIC values lower than those of nitro- or hydroxy-substituted analogs. This is attributed to bromine’s strong electron-withdrawing effect and increased molecular polarizability, which may improve membrane penetration .

Chlorinated Analogs

Nitro and Methoxy Derivatives

N'-(4-nitrobenzylidene)-4-methylbenzohydrazide and N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide () exhibit moderate antibacterial activity. The nitro group (–NO₂) provides strong electron-withdrawing effects but may reduce solubility compared to methoxy (–OCH₃) or hydroxy (–OH) groups, as seen in N'-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide (). Methoxy groups enhance crystallinity and hydrogen-bonding networks, as confirmed by X-ray diffraction studies .

Structural and Physicochemical Properties

Melting Points and Solubility

Spectroscopic Characterization

1H-NMR data for N'-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide () reveals deshielded hydrazone protons (δ 8.23 ppm, N=CH–) and aromatic resonances split by substituent effects. Similar patterns are expected for the 3,4-dichlorophenyl analog .

Biological Activity

N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylbenzohydrazide. The resulting compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods confirm the molecular structure and purity of the synthesized compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that derivatives of benzohydrazides, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound has demonstrated IC50 values less than that of standard chemotherapy agents like doxorubicin in certain cell lines, indicating potent anticancer properties .

- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. Its efficacy is attributed to the presence of electron-withdrawing groups which enhance its interaction with fungal cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Electronegative Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity and antimicrobial activity .

- Hydrophobic Interactions : The hydrophobic nature of the methyl group contributes to improved membrane permeability and bioactivity .

- Functional Group Variations : Alterations in the hydrazone moiety can lead to variations in potency; for example, compounds with additional halogen substitutions exhibit increased activity against certain pathogens .

Case Studies

- Anticancer Efficacy : In a study involving various benzohydrazide derivatives, this compound was found to significantly inhibit the proliferation of HT29 colon cancer cells with an IC50 value of 0.25 µM .

- Antimicrobial Testing : A series of tests demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide, and how can purity be ensured?

The compound is typically synthesized via condensation of 4-methylbenzohydrazide with 3,4-dichlorobenzaldehyde under reflux in ethanol or methanol. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) enhance reaction efficiency in anhydrous conditions . Purity is ensured through recrystallization (e.g., using ethanol/water mixtures) and validated via elemental analysis (±0.3% for C, H, N) and HPLC (≥95% purity). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, hydrazide NH at δ 9.5–10.5 ppm, and methyl groups at δ 2.3–2.5 ppm .

- IR Spectroscopy : Stretch bands for C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazide formation .

- X-ray Crystallography : SHELXL refines single-crystal structures, with typical R-factor ≤0.05 for high-resolution data .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens include:

- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single crystals grown via slow evaporation (e.g., DMSO/ethanol) are analyzed using SHELXL for structure refinement. Hydrogen bonding (e.g., N–H···O=C) and π-π stacking between aromatic rings are quantified using ORTEP-3 for visualization . For example, torsion angles between the dichlorophenyl and methylbenzohydrazide moieties reveal planar or twisted conformations impacting bioactivity .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

Discrepancies in chemical shifts may arise from solvent effects or dynamic processes. Strategies include:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate NMR shifts with GIAO (Gaussian). Compare with experimental δ values .

- Variable Temperature NMR : Detect tautomerism or rotational barriers (e.g., hydrazide E/Z isomerism) .

Q. What strategies minimize by-products during functionalization (e.g., oxidation or reduction)?

- Oxidation : Use KMnO4 in acetone/water (0–5°C) to selectively oxidize aliphatic chains while preserving hydrazide groups .

- Reduction : NaBH4 in THF/MeOH selectively reduces imine bonds without affecting nitro or carbonyl groups .

- By-Product Mitigation : Monitor reaction progression via LC-MS and employ scavenger resins (e.g., polymer-bound thiourea for excess aldehydes) .

Q. How can structure-activity relationships (SAR) guide optimization for biological targets?

SAR studies compare analogs (e.g., substituents on the dichlorophenyl or triazole moieties) to identify pharmacophores. For example:

- Anticancer Activity : Electron-withdrawing groups (Cl, NO2) at the 3,4-positions enhance cytotoxicity by 2–3 fold compared to methoxy derivatives .

- Antimicrobial Potency : Sulfanyl-acetohydrazide derivatives show improved activity due to increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.